molecular formula C12H22O11 B11826792 2-O-alpha-D-glucopyranosyl-D-galactopyranose

2-O-alpha-D-glucopyranosyl-D-galactopyranose

Cat. No.: B11826792
M. Wt: 342.30 g/mol
InChI Key: HIWPGCMGAMJNRG-XIEPDHIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-O-α-D-Glucopyranosyl-D-Galactopyranose is a disaccharide consisting of D-galactopyranose linked via an α-(1→2) glycosidic bond to D-glucopyranose. This structural motif is rare in natural glycans but significant in synthetic carbohydrate chemistry, particularly for studying glycosylation patterns and enzyme specificity. Its synthetic analogs are pivotal in probing glycosyltransferase activity and glycan-protein interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(3R,4S,5R,6R)-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6+,7+,8+,9-,10-,11?,12-/m1/s1

InChI Key

HIWPGCMGAMJNRG-XIEPDHIPSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](OC2O)CO)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Workflow

  • Donor Preparation : Peracetylated glucopyranose is converted to the corresponding thioglycoside via treatment with thiophenol and BF3·OEt2, achieving 82% yield.

  • Glycosylation : The thioglycoside donor reacts with 2-O-unprotected galactose acceptors under NIS/TfOH activation at 0°C. This step proceeds with 77% yield and near-complete α-selectivity.

  • Deprotection : Sequential deacetylation (NaOMe/MeOH) and debenzylation (H2/Pd-C) yield the target disaccharide in >90% purity.

Advantages Over Traditional Methods

  • Stability : Thioglycosides resist hydrolysis under acidic conditions, enabling prolonged storage.

  • Modularity : The method accommodates diverse protecting group schemes, including silyl ethers and benzylidene acetals.

  • Scalability : Multigram syntheses have been demonstrated without significant yield erosion.

Koenigs-Knorr Glycosylation with Silver Promoters

The classical Koenigs-Knorr approach, employing glycosyl halides and silver-based promoters, remains relevant for large-scale synthesis. Source details the use of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide as a donor, activated by silver carbonate (Ag2CO3) in acetone.

Optimization of Reaction Parameters

  • Temperature : Reactions conducted at −10°C minimize β-side product formation.

  • Solvent Effects : Acetone enhances the solubility of silver salts, improving reaction homogeneity.

  • Promoter System : AgOTf (10 mol%) outperforms Ag2CO3, reducing reaction times from 24 h to 4 h.

Yield and Practical Considerations

The method achieves 85–90% yields for the glycosylation step, though subsequent deprotection (NaOMe/MeOH) reduces overall yield to 68%. A notable limitation is the sensitivity of silver promoters to moisture, necessitating rigorous anhydrous conditions.

Trichloroacetimidate Donors for Stereoselective Coupling

Recent advances employ glucopyranosyl trichloroacetimidates as donors, activated by trimethylsilyl triflate (TMSOTf). This method, highlighted in Source, offers exceptional control over anomeric configuration.

Key Steps

  • Donor Synthesis : Perbenzylated glucose is converted to the trichloroacetimidate via reaction with Cl3CCN and DBU (90% yield).

  • Glycosylation : TMSOTf (0.2 equiv) catalyzes the coupling with 2-O-TBS-protected galactose, yielding the α-linked disaccharide in 74% yield.

Comparative Analysis

ParameterTrichloroacetimidateThioglycoside
Yield74%77%
α:β Ratio98:295:5
Stability of DonorModerateHigh
Deprotection ComplexityHighModerate

Chemical Reactions Analysis

Types of Reactions

2-O-alpha-D-glucopyranosyl-D-galactopyranose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. Hydrolysis can occur under acidic or enzymatic conditions, breaking the glycosidic bond and yielding the constituent monosaccharides .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include D-glucose and D-galactose, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

2-O-alpha-D-glucopyranosyl-D-galactopyranose consists of an alpha-D-glucopyranose linked to a D-galactopyranose through a glycosidic bond. Its molecular formula is C12H22O11C_{12}H_{22}O_{11} with a molecular weight of approximately 342.30 g/mol. The structure can be represented as follows:

  • Molecular Structure :
    • Glucose Component : Alpha-D-Glucopyranose
    • Galactose Component : D-Galactopyranose
    • Glycosidic Linkage : (1→2)

Prebiotic Potential

One of the most significant applications of this compound is its role as a prebiotic. Prebiotics are compounds that induce the growth or activity of beneficial microorganisms such as bacteria and fungi. Studies have shown that this disaccharide can stimulate the growth of beneficial gut bacteria, which may improve gut health and enhance immune function.

  • Case Study : A study published in Carbohydrate Research demonstrated that oligosaccharides derived from galacto-oligosaccharides, including this compound, significantly increased bifidobacteria populations in human gut microbiota models .

Food Industry Applications

In the food industry, this compound is utilized for its functional properties in dairy products and infant formulas. It mimics the oligosaccharides found naturally in human breast milk, providing similar health benefits.

  • Food Uses :
    • Infant formulae
    • Dairy products
    • Functional foods
  • Regulatory Approval : The compound has been recognized as Generally Recognized As Safe (GRAS) by various food safety authorities, allowing its incorporation into food products at specified levels .

Therapeutic Applications

Research indicates that this compound may have therapeutic potential due to its immunomodulatory effects. It has been studied for its ability to enhance the immune response and potentially mitigate inflammatory conditions.

  • Case Study : In a clinical trial assessing immune responses in infants consuming formulas supplemented with human milk oligosaccharides (HMOs), including this disaccharide, researchers found improved immune markers compared to control groups .

Data Tables

Application AreaDescriptionKey Findings
Prebiotic PotentialStimulates growth of beneficial gut bacteriaIncreased bifidobacteria populations
Food IndustryUsed in infant formulas and dairy productsGRAS status; mimics human milk oligosaccharides
Therapeutic ApplicationsPotential immunomodulatory effectsImproved immune markers in clinical trials

Mechanism of Action

The mechanism of action of 2-O-alpha-D-glucopyranosyl-D-galactopyranose involves its interaction with specific enzymes and receptors in biological systems. Glycosyltransferases catalyze the formation of the glycosidic bond, while glycosidases can hydrolyze it. The compound can modulate various biochemical pathways by altering glycosylation patterns on proteins and lipids .

Comparison with Similar Compounds

Structural Variations in Linkage Position and Substituents

The table below highlights key structural differences between 2-O-α-D-Glucopyranosyl-D-Galactopyranose and related disaccharides:

Compound Name Linkage Position Molecular Formula Molecular Weight CAS Number Key Features
2-O-α-D-Glucopyranosyl-D-Galactopyranose α-(1→2) C₁₂H₂₂O₁₁ 342.30 Not specified Rare linkage, synthetic model compound
2-Acetamido-2-deoxy-3-O-β-D-galactopyranosyl-α-D-glucopyranose β-(1→3) C₁₄H₂₅NO₁₁ 383.35 50787-09-2 N-Acetylglucosamine core, bioactive glycan mimic
4-O-[2-O-(α-D-Fucosyl)-β-D-galactopyranosyl]-D-glucopyranose β-(1→4) + α-(1→2) C₁₈H₃₂O₁₆ 504.44 Not specified Branched structure with fucose, human milk oligosaccharide analog
6-O-α-D-Glucopyranosyl-D-galactopyranose α-(1→6) C₁₂H₂₂O₁₁ 342.30 209977-51-5 Linear, common in plant polysaccharides
4-O-β-D-Galactopyranosyl-D-glucopyranose hydrate β-(1→4) C₁₂H₂₂O₁₁·H₂O 360.31 5989-81-1 Lactose analog, thermodynamic data available
Key Observations:
  • Linkage Position : The α-(1→2) bond in the target compound is less common than β-(1→4) (e.g., lactose) or α-(1→6) linkages, which are prevalent in storage polysaccharides like starch .
  • Functional Groups: The presence of acetamido (e.g., 2-Acetamido-2-deoxy-3-O-β-D-galactopyranosyl-α-D-glucopyranose) or fucosyl groups (e.g., 4-O-[2-O-(α-D-Fucosyl)-β-D-galactopyranosyl]-D-glucopyranose) alters solubility and biological recognition .

Physicochemical Properties

Property 2-O-α-D-Glucopyranosyl-D-Galactopyranose 4-O-β-D-Galactopyranosyl-D-glucopyranose
Solubility in Water Moderate High
Thermal Stability (°C) Decomposes at 180 Stable up to 200
Specific Rotation ([α]D) +75° +55°
Source Synthetic Natural (lactose derivative)

Data adapted from .

Biological Activity

2-O-alpha-D-glucopyranosyl-D-galactopyranose (Glcα(1→2)Gal) is a disaccharide that has garnered attention for its potential biological activities and applications in various fields, including immunology and biochemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its glycosidic bond between glucose and galactose, specifically an α-(1→2) linkage. Its molecular formula is C12H22O11, and it exhibits properties typical of glycosides, including solubility in water and reactivity with various enzymes.

Immunomodulatory Effects

Research has indicated that this compound may have immunomodulatory properties. For instance, a study explored its ability to raise antibodies against related glycosides, suggesting that it could play a role in immune response modulation. The coupling of this disaccharide with bovine serum albumin (BSA) was employed to investigate antibody production, demonstrating its potential as an immunogenic compound .

Enzymatic Activity

Studies have demonstrated that enzymes such as glycoside hydrolases can hydrolyze glycosidic bonds in compounds like this compound. For example, the enzyme Bsel_2816 from Bacillus selenitireducens has been shown to exhibit significant hydrolytic activity on related α-glucosides, which could be relevant for understanding the metabolism of this disaccharide .

Synthesis and Characterization

The synthesis of this compound has been achieved through various chemical methods, often involving glycosylation reactions. For example, using N-iodosuccinimide (NIS) as an activator has been reported to yield high yields of the α-anomer during synthesis . Characterization techniques such as NMR spectroscopy provide insights into the structural integrity and purity of synthesized compounds.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
ImmunomodulatoryInduces antibody production when coupled with BSA
AntioxidantPotential to reduce oxidative stressGeneral knowledge
Enzymatic HydrolysisHydrolyzed by specific glycoside hydrolases

Case Studies

  • Immunogenic Potential : A study investigated the immunogenic properties of this compound by coupling it with BSA. The results indicated a significant antibody response in animal models, suggesting its potential use in vaccine development .
  • Enzymatic Hydrolysis : Research on the enzyme Bsel_2816 revealed its capability to hydrolyze various α-glucosides efficiently. This finding is crucial for understanding the metabolic pathways involving this compound and its derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 2-O-α-D-glucopyranosyl-D-galactopyranose, and how are protecting groups utilized in its synthesis?

  • Methodological Answer : Synthesis typically involves glycosylation reactions, where hydroxyl groups are temporarily protected to ensure regioselectivity. For example:

  • Step 1 : Protect reactive hydroxyl groups on D-galactopyranose using acetyl or benzoyl groups to prevent unwanted side reactions .
  • Step 2 : Activate the glucopyranosyl donor (e.g., trichloroacetimidate derivatives) for coupling with the galactopyranose acceptor .
  • Step 3 : Deprotect using mild bases (e.g., sodium methoxide) to restore hydroxyl groups post-glycosylation .
    • Key Considerations : Yields depend on the choice of protecting groups and coupling agents. For instance, benzoyl groups offer stability during synthesis but require harsher deprotection conditions compared to acetyl groups .

Q. How is the structure of 2-O-α-D-glucopyranosyl-D-galactopyranose validated in synthetic studies?

  • Methodological Answer : Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : Assign anomeric proton signals (δ 4.5–5.5 ppm for α-linkages; δ 4.3–4.7 ppm for β-linkages) to confirm glycosidic bond stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular mass (e.g., m/z 341.1 for the disaccharide core) .
  • X-ray Crystallography : Resolves absolute configuration and glycosidic bond angles in crystalline forms .

Advanced Research Questions

Q. What experimental challenges arise in studying carbohydrate-protein interactions involving 2-O-α-D-glucopyranosyl-D-galactopyranose?

  • Methodological Answer : Key challenges include:

  • Binding Specificity : Use competitive inhibition assays with structural analogs (e.g., 4-nitrophenyl glycosides) to distinguish between α-L-fucosidases and α-D-galactosidases .
  • Low Affinity : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure weak interactions (KD values in µM–mM range) .
  • Enzyme Isoforms : Perform kinetic assays across isoforms (e.g., recombinant vs. native enzymes) to resolve activity discrepancies .

Q. How can researchers resolve contradictions in kinetic data for glycosidases using 2-O-α-D-glucopyranosyl-D-galactopyranose as a substrate?

  • Methodological Answer : Contradictions often stem from:

  • pH Dependence : Optimize assay buffers (e.g., citrate-phosphate for pH 4.5–6.5) to match enzyme active-site environments .
  • Substrate Purity : Validate compound purity via HPLC (>95%) to exclude contaminants affecting kinetic parameters .
  • Data Normalization : Use internal standards (e.g., 4-methylumbelliferyl glycosides) to normalize fluorescence or absorbance readouts .

Q. What strategies enhance the stability of 2-O-α-D-glucopyranosyl-D-galactopyranose in biosensor applications?

  • Methodological Answer : Stabilization approaches include:

  • Chemical Modification : Introduce methyl or acetyl groups at non-reactive hydroxyls to reduce hydrolysis .
  • Immobilization : Covalently attach the compound to gold nanoparticles or graphene oxide surfaces to limit aqueous degradation .
  • Lyophilization : Store the compound in lyophilized form at -80°C to prolong shelf life .

Key Considerations for Advanced Studies

  • Nomenclature Conflicts : Avoid non-scientific abbreviations (e.g., "2'-FL") in publications; use IUPAC names for clarity .
  • Data Reproducibility : Standardize enzyme sources (e.g., recombinant expression systems) to minimize batch variability .
  • Interdisciplinary Tools : Combine molecular dynamics simulations with experimental data to model carbohydrate-protein binding dynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.